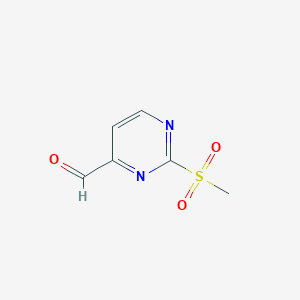
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Activity
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde: is a pyrimidine derivative, a class of compounds known for their anticancer properties. Pyrimidine derivatives have been extensively studied for their potential to act as anticancer agents due to their structural resemblance to nucleotide bases in DNA and RNA . They can interfere with DNA and RNA synthesis, which is crucial for cancer cell proliferation. The structure-activity relationship (SAR) of these compounds is a key focus in developing new anticancer drugs .
COX-2 Inhibition
This compound has been evaluated for its potential as a selective COX-2 inhibitor . COX-2 is an enzyme that plays a significant role in the inflammatory process, and its inhibition can lead to reduced inflammation, pain, and fever. Selective COX-2 inhibitors are sought after for their lower incidence of side effects compared to non-selective NSAIDs .
Synthesis of Heterocyclic Compounds
The methylsulfonyl group in 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde can participate in various synthetic reactions to create a wide range of heterocyclic compounds. These compounds have diverse biological activities and can be used as building blocks for pharmaceuticals .
Development of Antimicrobial Agents
Pyrimidine derivatives have shown promise as antimicrobial agents. Their ability to disrupt nucleic acid synthesis makes them potential candidates for treating bacterial and viral infections. Research into the antimicrobial applications of pyrimidine derivatives is ongoing .
Enzyme Inhibition Studies
The compound can be used in enzyme inhibition studies to understand the interaction between small molecules and enzymes. This is crucial for drug discovery and the development of new therapeutic agents .
Pharmacological Research
Due to its versatile chemical structure, 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde can be used in pharmacological research to develop drugs with improved efficacy and reduced toxicity. Its structure allows for modifications that can enhance drug properties .
Propriétés
IUPAC Name |
2-methylsulfonylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c1-12(10,11)6-7-3-2-5(4-9)8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPNLBRDWBXTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647531 | |
| Record name | 2-(Methanesulfonyl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)pyrimidine-4-carbaldehyde | |
CAS RN |
874279-27-3 | |
| Record name | 2-(Methanesulfonyl)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B1371836.png)
![4-[2-(4-Methylpiperidin-1-yl)ethyl]aniline](/img/structure/B1371837.png)
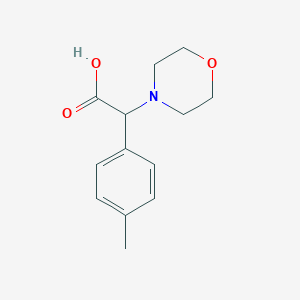
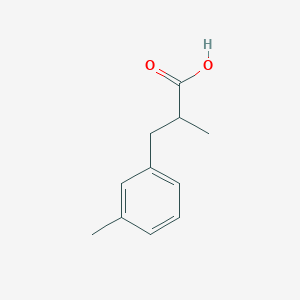




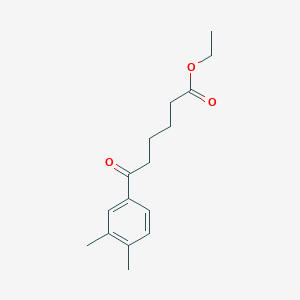


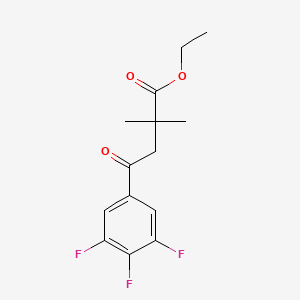
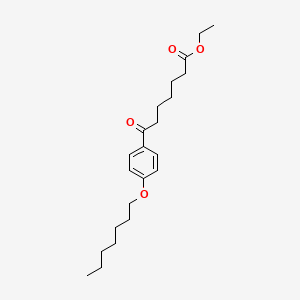
![9-[3-(1,3-Dioxan-2-YL)propionyl]phenanthrene](/img/structure/B1371866.png)